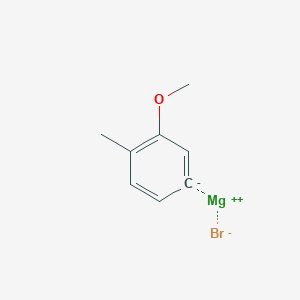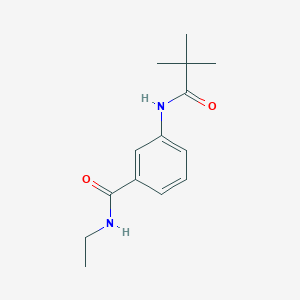
n-Ethyl-3-pivalamidobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Ethyl-3-pivalamidobenzamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is specifically an aromatic amide, meaning it contains a benzene ring. The structure of this compound includes an ethyl group attached to the nitrogen atom and a pivaloyl group (a tert-butyl group attached to a carbonyl) attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-3-pivalamidobenzamide can be achieved through several methods. One common approach involves the reaction of 3-aminobenzamide with pivaloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct.
Another method involves the use of N-ethyl-3-aminobenzamide as a starting material, which is then reacted with pivalic anhydride. This reaction also requires a base to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
n-Ethyl-3-pivalamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
n-Ethyl-3-pivalamidobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of n-Ethyl-3-pivalamidobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pivaloyl group may enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
n-Methyl-3-pivalamidobenzamide: Similar structure but with a methyl group instead of an ethyl group.
n-Propyl-3-pivalamidobenzamide: Contains a propyl group instead of an ethyl group.
n-Ethyl-4-pivalamidobenzamide: The pivaloyl group is attached to the 4-position of the benzene ring instead of the 3-position.
Uniqueness
n-Ethyl-3-pivalamidobenzamide is unique due to its specific substitution pattern and the presence of both an ethyl group and a pivaloyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
3-(2,2-dimethylpropanoylamino)-N-ethylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-15-12(17)10-7-6-8-11(9-10)16-13(18)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
InChI 键 |
LRPSBFOHMFROHM-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)

![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
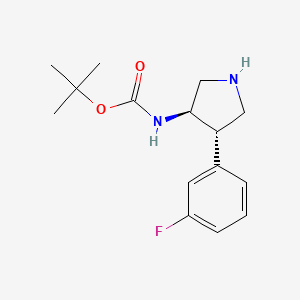
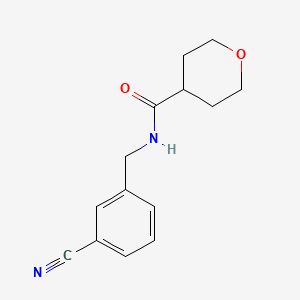


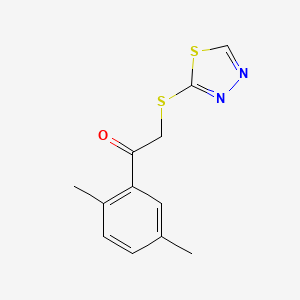
![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)
